Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Saturation state Conformational flexibility Medicinal chemistry building blocks

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-63-5) is a cis-configured, fully saturated bicyclic heterocycle bearing a Boc protecting group at the 1‑position nitrogen. With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g·mol⁻¹, it belongs to the octahydro‑pyrrolo[3,2‑b]pyridine family and is commercially supplied at ≥97 % purity.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1251010-63-5
Cat. No. B581759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
CAS1251010-63-5
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCCN2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
InChIKeyXEDSJRNOTLOESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate (CAS 1251010-63-5): Core Identity and Procurement-Relevant Profile


Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-63-5) is a cis-configured, fully saturated bicyclic heterocycle bearing a Boc protecting group at the 1‑position nitrogen [1]. With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g·mol⁻¹, it belongs to the octahydro‑pyrrolo[3,2‑b]pyridine family and is commercially supplied at ≥97 % purity . Its stereodefined (3aS,7aS) configuration and the precise placement of the Boc group distinguish it from closely related regioisomers and unsaturated analogs, making it a strategically important intermediate in medicinal chemistry and targeted protein degradation research [2].

Why In‑Class Substitution of Tert-Butyl Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate Carries Procurement Risk


Superficially similar pyrrolo[3,2‑b]pyridine scaffolds cannot be freely interchanged because subtle structural variations—saturation state, Boc‑group position, and stereochemistry—directly control downstream synthetic compatibility, conformational rigidity, and pharmacological selectivity [1]. For instance, an unsaturated aromatic analog lacks the three‑dimensional shape required for certain protein‑binding pockets, while a regioisomer with the Boc group at the 4‑position exposes a different nitrogen for further functionalization, altering the entire synthetic route [2]. The quantitative evidence below establishes why CAS 1251010‑63‑5 must be specified by exact catalog number rather than substituted by a generic “Boc‑pyrrolopyridine.”

Head‑to‑Head Quantitative Evidence Differentiating Tert-Butyl Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate


Saturation State: Octahydro vs. Aromatic 1H‑Pyrrolo[3,2‑b]pyridine‑1‑Carboxylate

The target compound is a fully saturated octahydro scaffold, whereas its closest unsaturated analog, tert‑butyl 1H‑pyrrolo[3,2‑b]pyridine‑1‑carboxylate (CAS 1018950‑15‑6), retains a planar aromatic bicyclic system. The saturated system provides greater three‑dimensional character (XLogP3 = 1.4 vs. an estimated ~2.5 for the aromatic analog) and distinct hydrogen‑bonding capacity (1 H‑bond donor, 3 acceptors), which directly affect solubility, membrane permeability, and protein‑binding geometry [1]. In the context of fragment‑based drug discovery, the saturated scaffold offers a higher fraction of sp³‑hybridized carbons, a property correlated with improved clinical success rates [2].

Saturation state Conformational flexibility Medicinal chemistry building blocks

Regiochemistry: 1‑Boc vs. 4‑Boc Octahydro‑Pyrrolo[3,2‑b]pyridine Isomers

The 1‑Boc isomer (target) protects the pyrrolidine‑ring nitrogen, leaving the piperidine‑ring nitrogen free for further functionalization. In contrast, the 4‑Boc regioisomer (CAS 1277168‑52‑1) protects the piperidine nitrogen, exposing the pyrrolidine nitrogen. Although the two compounds share identical molecular formula (C₁₂H₂₂N₂O₂) and molecular weight (226.32 g·mol⁻¹), their predicted physicochemical properties diverge: the target compound exhibits a pKa of 10.69 ± 0.20 (protonated free amine) and a boiling point of 313.8 ± 15.0 °C, while the 4‑Boc isomer is reported to have a boiling point of ~313.8 ± 25.0 °C (wider uncertainty) . The distinct pKa values reflect the different basicity of the exposed nitrogen in each isomer, which directly impacts coupling efficiency in amide‑bond formation and Buchwald–Hartwig reactions .

Regiochemistry Boc protecting group position Synthetic intermediate differentiation

Commercial Categorization: Protein Degrader Building Block Designation

Unlike the unprotected core scaffold octahydro‑1H‑pyrrolo[3,2‑b]pyridine (CAS 1393546‑65‑0, MW 126.20) and the unsaturated analog (CAS 1018950‑15‑6), the target compound (CAS 1251010‑63‑5) is explicitly categorized by major suppliers as a “Protein Degrader Building Block” [1]. This classification reflects its optimized Boc‑protected, cis‑configured architecture that is specifically compatible with PROTAC® linker chemistry and E3‑ligase recruiting element conjugation. The unprotected scaffold (CAS 1393546‑65‑0) lacks the Boc group required for controlled amine deprotection in solid‑phase or solution‑phase PROTAC assembly, while the unsaturated analog’s planar geometry may not provide the optimal exit vector for bifunctional degrader design .

PROTAC Targeted protein degradation Building block classification

Stereochemical Definition: Cis‑Configured (3aS,7aS) vs. Racemic or Undefined Mixtures

The target compound is supplied as the stereodefined cis isomer (3aS,7aS configuration, IUPAC: tert‑butyl (3aS,7aS)‑2,3,3a,4,5,6,7,7a‑octahydropyrrolo[3,2‑b]pyridine‑1‑carboxylate) with a relative stereochemistry that ensures a consistent spatial orientation of the ring‑junction hydrogens [1]. In contrast, the unprotected core scaffold (CAS 1393546‑65‑0) is frequently offered as an undefined stereochemical mixture or achiral specification . The cis‑fused ring junction locks the bicyclic system into a defined three‑dimensional conformation that is critical for structure‑based drug design, where the vector of the free amine (piperidine NH) relative to the Boc‑protected pyrrolidine nitrogen determines the trajectory of appended pharmacophores .

Stereochemistry Cis configuration Enantiomeric purity

Scaffold‑Level Kinase Selectivity: Octahydropyrrolo[3,2‑b]pyridine Core vs. Erdafitinib

Although the target compound itself is a protected intermediate, the octahydropyrrolo[3,2‑b]pyridine scaffold has demonstrated class‑level differentiation in kinase selectivity. A high‑throughput virtual screening and molecular dynamics study reported that the octahydropyrrolo[3,2‑b]pyridine derivative Asinex‑5082 exhibited a binding free energy (ΔG_bind) of −39.3 kcal·mol⁻¹ toward FGFR3, representing a 9.4 kcal·mol⁻¹ improvement over the FDA‑approved pan‑FGFR inhibitor erdafitinib (−29.9 kcal·mol⁻¹) [1]. Critically, Asinex‑5082 showed no binding to VEGFR2, whereas erdafitinib’s VEGFR2 activity is a known source of hypertension‑related adverse effects. The selectivity arises from the scaffold’s ability to occupy the DFG‑in conformation of FGFR3’s larger ATP‑binding pocket while being sterically excluded from VEGFR2’s DFG‑out pocket [1]. This class‑level evidence supports the value of the octahydro‑pyrrolo[3,2‑b]pyridine core for developing selective FGFR inhibitors.

Kinase selectivity FGFR3 VEGFR2 Virtual screening

High‑Confidence Application Scenarios for Tert-Butyl Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate Based on Differential Evidence


PROTAC® and Molecular Glue Library Synthesis

The explicit classification of CAS 1251010‑63‑5 as a “Protein Degrader Building Block” by major suppliers, combined with its Boc‑protected cis‑configured scaffold, makes it the preferred intermediate for constructing heterobifunctional degrader libraries. The 1‑Boc group enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane), liberating the pyrrolidine nitrogen for conjugation to E3‑ligase ligands (e.g., CRBN or VHL recruiting elements), while the free piperidine nitrogen serves as the attachment point for the target‑protein ligand [1]. The unprotected core scaffold (CAS 1393546‑65‑0) cannot perform this orthogonal protection strategy, and the 4‑Boc regioisomer would reverse the synthetic handle orientation, potentially compromising degrader ternary complex formation .

Selective FGFR3 Kinase Inhibitor Development

The octahydropyrrolo[3,2‑b]pyridine scaffold has demonstrated a 9.4 kcal·mol⁻¹ binding‑free‑energy advantage over erdafitinib for FGFR3, coupled with the absence of VEGFR2 binding that is responsible for dose‑limiting hypertension [1]. Medicinal chemistry teams can use CAS 1251010‑63‑5 as a late‑stage diversifiable intermediate: after Boc deprotection, the pyrrolidine nitrogen can be functionalized with diverse warheads while the saturated, cis‑fused core maintains the three‑dimensional geometry required for DFG‑in pocket occupancy. The stereodefined nature of the intermediate ensures batch‑to‑batch consistency in SAR campaigns .

Fragment‑Based Drug Discovery (FBDD) Requiring sp³‑Rich Scaffolds

Fragment‑based screening libraries increasingly prioritize non‑planar, sp³‑rich fragments to improve clinical success rates. CAS 1251010‑63‑5, with its fully saturated octahydro core (100 % sp³ carbons in the bicyclic system), an XLogP3 of 1.4, and both hydrogen‑bond donor and acceptor capabilities, offers a balanced physicochemical profile suitable for fragment elaboration [1]. Its cis‑fused geometry provides a defined exit vector for fragment growing, whereas the aromatic analog (CAS 1018950‑15‑6) presents a flat topology that may miss protein‑binding opportunities requiring three‑dimensional complementarity .

Multi‑Step Synthesis of CNS‑Penetrant Drug Candidates

The predicted physicochemical properties of the target compound—moderate lipophilicity (XLogP3 = 1.4), low molecular weight (226.32), and a single hydrogen‑bond donor—fall within favorable ranges for CNS druglikeness [1]. The Boc‑protected intermediate can be deprotected and elaborated into CNS‑targeted chemotypes while maintaining the saturated scaffold that reduces P‑glycoprotein recognition relative to aromatic analogs. The defined storage requirement (2–8 °C, protect from light) indicates the need for cold‑chain logistics during procurement but also ensures chemical integrity during long‑term project storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.